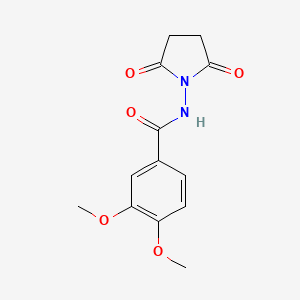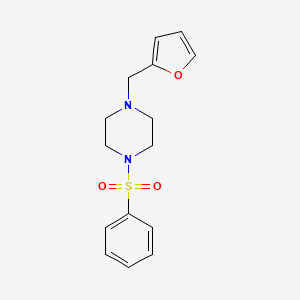![molecular formula C15H13ClN2O2 B5815403 4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE](/img/structure/B5815403.png)
4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group attached to an acetamide moiety, which is further connected to a benzamide structure
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities are typically achieved through interactions with specific cellular targets, leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been found to affect a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE typically involves the following steps:
Acylation Reaction: The initial step involves the acylation of 2-chlorophenylacetic acid with a suitable acylating agent, such as acetic anhydride, in the presence of a catalyst like sulfuric acid.
Amidation Reaction: The resulting acylated product is then reacted with 4-aminobenzamide under controlled conditions to form the desired compound. This reaction is usually carried out in a solvent like dichloromethane or ethanol, with the addition of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or acetamides.
Aplicaciones Científicas De Investigación
4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Comparación Con Compuestos Similares
Similar Compounds
4-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE: Similar structure with a different position of the chlorine atom.
4-{[2-(2-BROMOPHENYL)ACETYL]AMINO}BENZAMIDE: Similar structure with a bromine atom instead of chlorine.
4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with molecular targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
4-[[2-(2-chlorophenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-4-2-1-3-11(13)9-14(19)18-12-7-5-10(6-8-12)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLAXXLZDGYJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate](/img/structure/B5815330.png)
![N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5815339.png)
![ethyl 2-[(dichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5815352.png)
![methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate](/img/structure/B5815358.png)
![4-methyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5815366.png)
![3-(1H-1,3-BENZIMIDAZOL-2-YL)-N'~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE](/img/structure/B5815375.png)
![4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5815400.png)
![2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5815408.png)
![2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5815410.png)
![1-(2-methyl-1H-indol-3-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanone](/img/structure/B5815413.png)
![2-benzyl-6-chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5815419.png)

![N-[(4-METHYLPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B5815437.png)
